5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-13-7-12(8-14(9-13)27-2)21-18(25)16-17(20)24(23-22-16)10-11-5-3-4-6-15(11)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIYGTBGUGHTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly against protozoan infections such as Chagas' disease. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C18H18ClN5O3
- Molecular Weight : 387.82 g/mol
The compound features a triazole core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of multiple functional groups enhances its reactivity and binding capabilities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling , which allows for the formation of carbon-carbon bonds under mild conditions. Other methods may include cyclization reactions involving azides and α-cyano amides.
Antiprotozoal Activity
Research indicates that this compound exhibits significant antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas' disease. The compound has demonstrated submicromolar activity (pEC50 > 6), indicating potent efficacy in inhibiting the growth of the parasite in vitro. Its mechanism of action likely involves interaction with specific enzymes or receptors critical for the parasite's survival .
The biological activity is attributed to its ability to modulate metabolic pathways essential for Trypanosoma cruzi. Binding studies suggest that the compound interacts effectively with molecular targets involved in these pathways, potentially leading to significant biological effects.
Comparative Analysis
To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles | Pyrazole ring | Anticancer properties |
| 5-(4-chlorophenyl)-1,3,4-oxadiazoles | Oxadiazole ring | Antibacterial activity |
| 5-amino-1H-pyrazole derivatives | Pyrazole core | Antifungal activity |
What distinguishes this compound is its specific combination of functional groups and the triazole core that enhances both reactivity and potential applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacological profile of this compound. For instance:
- High Content Screening : A phenotypic high content screening against intracellular Trypanosoma cruzi in infected VERO cells identified this compound as a promising candidate due to its potency and selectivity .
- Optimization Studies : Further optimization led to improvements in aqueous solubility and metabolic stability while mitigating potential liabilities such as Ames test results and hERG channel inhibition. These enhancements resulted in significant reductions in parasite burden in mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
